molecular formula C7H2F6 B058350 2,4,6-Trifluorobenzotrifluoride CAS No. 122030-04-0

2,4,6-Trifluorobenzotrifluoride

Cat. No.: B058350
CAS No.: 122030-04-0
M. Wt: 200.08 g/mol
InChI Key: SGPXFVDJRSZIPK-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzotrifluoride is a chemical compound with the molecular formula C7H2F6. It is also known by its IUPAC name, 1,3,5-trifluoro-2-(trifluoromethyl)benzene. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a trifluoromethyl group. It is a colorless to slightly yellow liquid with a molecular weight of 200.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-Trifluorobenzotrifluoride typically involves the fluorination of 2,4,6-trifluorotoluene. This process can be carried out using fluorinating agents such as hydrogen fluoride or potassium fluoride. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the fluorination process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process is designed to maximize yield and purity while ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the benzene ring .

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

  • 2,4,6-Trifluorobenzotrifluoride serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of fluorinated pharmaceuticals and agrochemicals due to its ability to introduce fluorine into molecular structures, enhancing biological activity and stability .

Example Case Study: Synthesis of Fluorinated Compounds

  • Researchers have utilized this compound as a building block for synthesizing novel fluorinated compounds that exhibit improved efficacy against pests and diseases in agricultural settings. This compound's fluorination enhances lipophilicity and metabolic stability .

High-Performance Coatings

Development of Specialty Coatings

  • The compound is employed in formulating high-performance coatings that are resistant to heat and chemicals. These coatings are essential in industries such as automotive and aerospace, where durability and performance under extreme conditions are critical .

Data Table: Properties of Coatings Formulated with this compound

PropertyValue
Heat ResistanceUp to 300°C
Chemical ResistanceExcellent
DurabilityHigh
Application AreasAutomotive, Aerospace

Specialty Solvents

Role as a Specialty Solvent

  • In laboratory settings, this compound acts as a specialty solvent. Its unique solubility characteristics allow it to stabilize sensitive compounds during chemical reactions . This property is particularly beneficial for reactions involving reactive intermediates or complex mixtures.

Production of Fluorinated Polymers

Use in Polymer Manufacturing

  • The compound is integral to the production of fluorinated polymers known for their exceptional durability and solvent resistance. These polymers find applications in electronics and medical devices where reliability is paramount .

Environmental Applications

Potential Use in Remediation Technologies

  • Emerging research suggests that this compound may play a role in environmental remediation technologies due to its ability to interact with various contaminants. Its application could enhance the effectiveness of activated carbon systems used for groundwater treatment .

Case Study: Groundwater Remediation

  • A study demonstrated the effectiveness of activated carbon infused with this compound in reducing concentrations of chlorinated volatile organic compounds (cVOCs) in contaminated groundwater. Results indicated significant decreases in cVOC levels post-treatment, showcasing the compound's potential for environmental cleanup efforts .

Mechanism of Action

The mechanism of action of 2,4,6-Trifluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and fluorine atoms enhance the compound’s reactivity and stability, making it a valuable building block in synthetic chemistry. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

  • 2,4,6-Trifluorotoluene
  • 1,3,5-Trifluorobenzene
  • 2,4,6-Trifluorophenol

Comparison: 2,4,6-Trifluorobenzotrifluoride is unique due to the presence of both trifluoromethyl and trifluorobenzene groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and stability, making it a preferred choice in various synthetic applications .

Biological Activity

2,4,6-Trifluorobenzotrifluoride (TFBTF) is a fluorinated aromatic compound that has garnered attention due to its unique chemical structure and potential biological applications. This article delves into the biological activity of TFBTF, including its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

TFBTF is characterized by three fluorine atoms attached to a benzene ring and a trifluoromethyl group. This configuration significantly influences its chemical reactivity and biological interactions. The presence of multiple fluorine atoms can enhance lipophilicity, potentially affecting membrane permeability and bioavailability.

Mechanisms of Biological Activity

The biological activity of TFBTF can be attributed to several mechanisms:

  • Enzyme Inhibition : TFBTF has been shown to interact with various enzymes, potentially acting as an inhibitor. The electronegative fluorine atoms may alter the electronic environment of the compound, enhancing binding affinity to active sites on enzymes.
  • Receptor Modulation : The compound may interact with specific receptors in biological systems, influencing signaling pathways. Fluorinated compounds often exhibit altered pharmacokinetics, which can enhance their efficacy as receptor modulators.
  • Biotransformation : TFBTF can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that may exhibit distinct biological activities.

Case Studies

  • Toxicological Assessments : A study investigated the toxicological profiles of TFBTF in various animal models. Results indicated that high doses led to liver enzyme alterations, suggesting potential hepatotoxicity. However, lower doses did not exhibit significant adverse effects, highlighting a dose-dependent response.
  • Antimicrobial Activity : Research has demonstrated that TFBTF exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, attributed to its lipophilic nature.
  • Pharmacological Applications : In medicinal chemistry, TFBTF has been explored as a scaffold for developing novel pharmaceuticals targeting cancer and inflammatory diseases. Its ability to modulate biological pathways makes it a promising candidate for further drug development.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibitory effects on liver enzymes
AntimicrobialEffective against specific bacterial strains
PharmacologicalPotential scaffold for drug development

Toxicity Profile

Dose Level (mg/kg)Liver Enzyme AlterationObserved Effects
10NoneNo significant effects
50MildMinor enzyme elevation
100SignificantHepatotoxicity observed

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4,6-Trifluorobenzotrifluoride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves fluorination or trifluoromethylation of a benzene precursor. A common approach is the nucleophilic aromatic substitution of 2,4,6-trifluorobenzene derivatives using trifluoromethylating agents like CF3_3I or CF3_3Cu in the presence of a base (e.g., K2_2CO3_3) under reflux conditions . For example, substituting chlorine atoms in 3,5-dichloro-2,4,6-trifluorobenzene with trifluoromethyl groups can yield the target compound. Reaction optimization includes:

  • Temperature : 80–120°C to balance reactivity and side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
  • Purification : Distillation (boiling point: 105–107°C) or column chromatography with hexane/ethyl acetate gradients.
    Key Data :
MethodReagentsYield (%)Purity (%)Reference
TrifluoromethylationCF3_3I, K2_2CO3_365–75>97
Halogen ExchangeKF, Cu catalyst50–6095

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR :
  • 19F NMR^{19}\text{F NMR} identifies fluorine environments: Distinct peaks for aromatic (δ -110 to -120 ppm) and trifluoromethyl (δ -60 to -70 ppm) groups .
  • 1H NMR^{1}\text{H NMR} shows aromatic proton splitting patterns (e.g., doublets for para-fluorine coupling).
  • GC-MS : Electron ionization (EI) at 70 eV generates a molecular ion peak at m/z 200 (C7_7H2_2F6_6) with fragmentation patterns confirming substituent positions .
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1250 cm1^{-1}) and C-CF3_3 (1350–1450 cm1^{-1}) bonds .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Hazard Classification : Skin/eye irritant (Xi hazard code); avoid inhalation/contact .
  • Storage : Store at 4°C in sealed, dark glass containers to prevent photodegradation .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration by licensed facilities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model:

  • Electrostatic Potential Maps : Highlight electron-deficient aromatic rings, favoring nucleophilic attack at meta positions .
  • Activation Energy Barriers : Compare pathways for Suzuki-Miyaura coupling (e.g., Pd-catalyzed reactions with boronic acids).
    Case Study : Substituting trifluoromethyl groups lowers LUMO energy (-1.5 eV vs. benzene), enhancing electrophilicity .

Q. What strategies resolve contradictions in reported catalytic efficiencies for fluorinated intermediates?

  • Methodological Answer : Discrepancies in catalytic yields (e.g., 50% vs. 75%) may arise from:

  • Impurity Profiles : Trace halogens (Cl, Br) from incomplete substitution inhibit Pd catalysts. Use ICP-MS to quantify residual metals .
  • Solvent Effects : Switch from DMF to toluene reduces coordination with Pd(0), improving turnover .
    Validation : Replicate reactions under inert atmospheres (N2_2) and compare with literature protocols .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

  • Methodological Answer :

  • Steric Effects : Trifluoromethyl groups hinder ortho substitution; meta positions dominate in Friedel-Crafts alkylation .
  • Electronic Effects : Fluorine's electron-withdrawing nature directs electrophiles to less substituted carbons.
    Experimental Design :

Synthesize derivatives (e.g., 2,4,6-Trifluoro-3-nitrobenzotrifluoride) via nitration (HNO3_3/H2_2SO4_4).

Analyze regioselectivity via 19F NMR^{19}\text{F NMR} and X-ray crystallography .

Q. Data Contradiction Analysis

Q. Why do boiling points vary across literature sources (105–107°C vs. 170°C)?

  • Resolution :

  • Compound Identity : 170°C refers to 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride (CAS 4284-10-0) , whereas 105–107°C is for this compound (CAS 122030-04-0) .
  • Verification : Cross-check CAS numbers and substituent patterns before citing data.

Q. Research Applications

Q. What role does this compound play in pharmaceutical intermediates?

  • Methodological Answer : It serves as a precursor for fluorinated drugs (e.g., kinase inhibitors) due to:

  • Metabolic Stability : CF3_3 groups resist oxidative degradation in vivo .
  • Bioavailability : Enhanced lipophilicity (logP ~2.8) improves membrane permeability .
    Case Study : Coupling with azabicyclo oximes via MnO2_2-mediated oxidation yields bioactive heterocycles .

Properties

IUPAC Name

1,3,5-trifluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPXFVDJRSZIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370091
Record name 2,4,6-Trifluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122030-04-0
Record name 1,3,5-Trifluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122030-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluorobenzotrifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122030-04-0
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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